molecular formula C5H8O4 B6599902 (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one CAS No. 203506-97-2

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B6599902
CAS No.: 203506-97-2
M. Wt: 132.11 g/mol
InChI Key: QJAIXGZDDWCQCC-QWWZWVQMSA-N
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Description

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound of significant interest in organic and medicinal chemistry research. It is recognized as a lactone derivative closely related to D-ribonic acid γ-lactone (Ribonolactone) . This core structure is a versatile synthetic intermediate and building block. Its primary research value lies in its application in nucleoside and carbohydrate chemistry, where the oxolan-2-one (lactone) ring serves as a precursor for the synthesis of more complex molecular architectures . Researchers utilize this and related compounds in the exploration of novel pharmaceutical intermediates, as similar structural motifs are present in a range of bioactive molecules and antiviral agents . The mechanism of action for this specific compound is not directly attributed to a biological function but is defined by its reactivity as a lactone. It can undergo various ring-opening and functional group transformation reactions, allowing scientists to introduce diverse substituents and construct stereochemically defined sugar analogs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-2-3-1-4(7)5(8)9-3/h3-4,6-7H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIXGZDDWCQCC-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)[C@@H]1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Enzymatic Resolution

Enzymatic resolution remains a cornerstone for producing enantiomerically pure (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one. The commercial synthesis described in WO2004033462A2 begins with racemic 5-hydroxymethyl-5H-furan-2-one, which undergoes lipase-catalyzed acetylation to separate enantiomers . Pseudomonas cepacia lipase (PCL) selectively acetylates the (5S)-enantiomer, leaving the desired (5R)-enantiomer unreacted. Subsequent hydrolysis and cyclization yield the target compound with 98% ee and 42% overall yield .

Table 1: Enzymatic Resolution Parameters

ParameterValueSource
Lipase TypePseudomonas cepacia
Temperature30°C
Reaction Time48 hours
Enantiomeric Excess (ee)98%
Overall Yield42%

Despite high stereoselectivity, this method suffers from low throughput due to the need for racemate separation and enzyme cost .

Photochemical Cyclization for Scalable Production

Photochemical methods offer a scalable alternative. US8524883B2 discloses a UV-mediated cyclization of 1-chloro-2,3-epoxypropane derivatives in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Under 254 nm UV light, the reaction achieves 85% yield within 6 hours, with minimal epimerization (<2%) . This method avoids enzymatic steps and reduces waste, making it industrially favorable.

Critical Reaction Conditions :

  • Solvent : Dichloromethane/water biphasic system

  • Catalyst : Tetrabutylammonium bromide (10 mol%)

  • Light Source : Medium-pressure mercury lamp (254 nm)

Catalytic Hydrogenation for Byproduct Reduction

Catalytic hydrogenation addresses byproduct formation in earlier methods. EVT-14031805’s synthesis route employs palladium on carbon (Pd/C) under 50 psi H₂ to reduce unsaturated lactone intermediates. This step suppresses aldol condensation byproducts, achieving 92% purity and 78% yield.

Table 2: Hydrogenation Optimization

ConditionOptimal ValueOutcome
Catalyst Loading5% Pd/C78% yield
Pressure50 psi H₂<5% byproducts
Temperature25°CNo epimerization

Asymmetric Organocatalysis for Direct Enantiocontrol

Recent advances in organocatalysis enable direct synthesis of the (3R,5R)-configured product. Chiral thiourea catalysts (e.g., Takemoto’s catalyst) promote Michael addition of hydroxymethylfuranones to nitroolefins, achieving 90% ee in one pot . This method bypasses resolution steps but requires anhydrous conditions and costly catalysts.

Industrial-Scale Production via Continuous Flow

Continuous flow systems enhance reproducibility for large-scale synthesis. KR920000956B1 describes a tubular reactor setup where 1,3-dioxolane derivatives undergo ring-opening and lactonization at 80°C . Residence time of 20 minutes ensures 89% conversion, with in-line HPLC monitoring purity .

Advantages :

  • 30% reduction in solvent use compared to batch processes

  • Real-time impurity detection

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, bromine water, and potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation Products: 3-keto-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(carboxymethyl)oxolan-2-one.

    Reduction Products: 3,5-dihydroxyoxolan-2-one.

    Substitution Products: 3-chloro-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(methyl)oxolan-2-one.

Scientific Research Applications

Structural Characteristics

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one features a unique oxolanone ring structure with hydroxyl groups at the 3rd and 5th positions. This configuration contributes to its reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its unique structural properties make it a valuable precursor for diverse chemical transformations.

Biology

  • Metabolic Pathways : Research indicates that this compound plays a role in metabolic pathways. It is being studied for its potential as a biomarker for certain diseases, particularly metabolic disorders.

Medicine

  • Therapeutic Potential : The compound exhibits potential therapeutic applications, particularly in developing antiviral and anticancer agents. Its derivatives are being explored for their ability to inhibit specific enzymes involved in disease progression. For instance:
    • Antiviral Activity : Studies show that derivatives may inhibit viral replication by targeting viral enzymes.
    • Anticancer Properties : Research indicates that it can interfere with cancer cell proliferation by modulating signaling pathways.

Industrial Uses

  • Biodegradable Polymers : The compound is utilized in producing biodegradable polymers, contributing to sustainable materials development.
  • Fine Chemicals : It serves as a precursor for synthesizing various fine chemicals used in pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Applications

A study conducted on the antiviral properties of this compound derivatives demonstrated significant inhibition of viral replication in vitro. The research highlighted the compound's ability to target key viral enzymes essential for replication, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Research

In another study focusing on cancer treatment, derivatives of this compound were evaluated for their effects on cancer cell lines. Results indicated that these compounds could significantly reduce cell proliferation by modulating critical signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the oxolanone ring structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its therapeutic effects. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and properties of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one and related lactones:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Source
This compound 3R-OH, 5R-CH2OH Not explicitly provided High hydrophilicity; chiral building block
(5R)-5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 5R-(3,4-dihydroxyphenyl)methyl Not provided Antioxidant potential (phenolic groups)
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one 5-(3,3-dichloropropenyl), 5-methyl Not provided Lipophilic; halogenated (reactivity/toxicity)
5-[(E)-Hex-3-enyl]oxolan-2-one 5-(E-hex-3-enyl) 168.23 Moderate lipophilicity; stereospecific binding
5-Hexyl-5-methyloxolan-2-one 5-hexyl, 5-methyl Not provided Highly hydrophobic; membrane permeability
5-(1-Hydroxyethyl)oxolan-2-one 5-(1-hydroxyethyl) Not provided Enhanced H-bonding capacity
(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one 3R-F, 4R-OH, 5R-CH2OH, 3-methyl Not provided Metabolic stability (fluorine); steric effects

Key Research Findings

Compounds like (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one may demonstrate antioxidant activity due to phenolic groups, contrasting with the target compound’s polar but non-aromatic structure . Derivatives lacking hydroxyl groups (e.g., 5-hexyl-5-methyloxolan-2-one) show poor solubility, limiting their utility in aqueous systems .

Synthetic Utility: The (3R,5R) configuration in the target compound is critical for enantioselective synthesis, as seen in nucleoside analogs (e.g., L-2'-deoxyadenosine intermediates) . Fluorinated analogs (e.g., 3R-fluoro derivative) leverage fluorine’s electronegativity for enhanced metabolic stability and target binding .

Physicochemical Properties :

  • Hydroxyl and hydroxymethyl groups in the target compound confer high hydrophilicity, making it suitable for polar reaction environments or water-soluble drug formulations .
  • Alkenyl- or alkyl-substituted lactones (e.g., 5-[(E)-hex-3-enyl]) balance lipophilicity and stereochemical specificity for applications in flavor/fragrance industries .

Biological Activity

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is a compound of significant interest due to its diverse biological activities and potential applications in medicine and biotechnology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a unique oxolanone ring structure with hydroxyl groups at the 3rd and 5th positions, contributing to its reactivity and biological interactions. Its molecular formula is C6H10O4C_6H_{10}O_4, with a molecular weight of approximately 146.14 g/mol. The stereochemistry at the 3 and 5 positions is critical for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, which is essential for binding to target proteins involved in metabolic pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for disease progression, particularly in viral infections and cancer. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
  • Metabolic Pathways : Research indicates that this compound plays a role in various metabolic pathways, potentially serving as a biomarker for certain diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In computational docking studies against the cowpox virus, derivatives of this compound showed promising binding affinities with viral proteins, suggesting potential as antiviral agents .

Anticancer Properties

The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for anticancer therapy. Its derivatives are being explored for their efficacy in inhibiting cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

  • Molecular Docking Studies : A study conducted on derivatives of this compound demonstrated significant binding interactions with cowpox virus proteins. The analysis revealed that certain structural modifications enhanced binding affinity and stability in the active site of target proteins .
  • Therapeutic Efficacy : In vitro studies have shown that specific derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Data Tables

Biological Activity Target Effect Reference
AntiviralCowpox VirusInhibition of viral replication
AnticancerVarious Cancer CellsInduction of apoptosis
Metabolic PathwaysEnzymes involved in metabolismModulation of enzyme activity

Q & A

Q. What comparative studies exist between this compound and natural lignans like hinokinin?

  • Methodology :
  • Biological Potency : Test both compounds in parallel assays (e.g., anti-inflammatory COX-2 inhibition) to correlate substituent effects with activity .
  • Crystallographic Overlay : Superimpose X-ray structures to analyze conformational similarities/differences in the oxolanone core .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate NMR data with X-ray crystallography for chiral centers .
  • Stability Protocols : Store the compound at -20°C under argon, as moisture and oxygen accelerate degradation in polyhydroxy structures .
  • Biological Assays : Include positive controls (e.g., quercetin for antioxidant assays) to benchmark activity .

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